molecular formula C16H14N4O3 B11327712 3-(1H-tetrazol-1-yl)phenyl 2-ethoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 2-ethoxybenzoate

Cat. No.: B11327712
M. Wt: 310.31 g/mol
InChI Key: MPCVCZTZQVGDLJ-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to an ethoxybenzoate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-ethoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 2-ethoxybenzoic acid. One common method for synthesizing tetrazoles is the reaction of amines with sodium azide and triethyl orthoformate under acidic conditions . The resulting tetrazole can then be coupled with a phenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as zinc salts or ionic liquids can enhance the efficiency of the synthesis . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and increase product yield .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.

    Reduction: Reduction of the tetrazole ring can yield amine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Nitro-substituted tetrazole derivatives.

    Reduction: Amine-substituted tetrazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazole: Similar structure but lacks the ethoxybenzoate moiety.

    2-(1H-Tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an ethoxybenzoate group.

    5-Substituted tetrazoles: Various derivatives with different substituents on the tetrazole ring.

Uniqueness

3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-ethoxybenzoate is unique due to the presence of both the tetrazole ring and the ethoxybenzoate moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in drug design, materials science, and other fields .

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-ethoxybenzoate

InChI

InChI=1S/C16H14N4O3/c1-2-22-15-9-4-3-8-14(15)16(21)23-13-7-5-6-12(10-13)20-11-17-18-19-20/h3-11H,2H2,1H3

InChI Key

MPCVCZTZQVGDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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